Palladium(II) sulfate

描述

属性

CAS 编号 |

13566-03-5 |

|---|---|

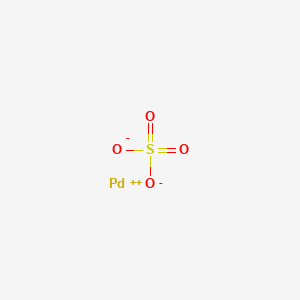

分子式 |

H2O4PdS |

分子量 |

204.50 g/mol |

IUPAC 名称 |

palladium;sulfuric acid |

InChI |

InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI 键 |

POLLVEHVGPMJIK-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Pd+2] |

规范 SMILES |

OS(=O)(=O)O.[Pd] |

其他CAS编号 |

22723-63-3 13566-03-5 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Anhydrous Palladium(II) Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium(II) sulfate (PdSO₄) is an inorganic compound that serves as a crucial precursor and catalyst in various chemical transformations. As a red-brown, hygroscopic solid, its anhydrous form is particularly important for reactions where the presence of water would be detrimental. Applications range from its use in oxidation catalysis to the preparation of other palladium complexes and materials. This guide provides an in-depth overview of the primary methods for synthesizing anhydrous this compound, offering detailed experimental protocols, comparative data, and process visualizations to support researchers in its safe and efficient preparation.

Synthesis Methodologies

Three primary routes for the synthesis of anhydrous this compound are well-established. The choice of method depends on the available starting materials, desired scale, and equipment.

-

Method A: Oxidative Dissolution in Mixed Acids. This is a traditional approach involving the dissolution of palladium metal in a hot, oxidizing mixture of concentrated sulfuric acid and nitric acid. The nitric acid acts as the oxidant to convert Pd(0) to Pd(II), which then forms the sulfate salt. Subsequent heating is required to remove residual nitrates.

-

Method B: Oxygen-Assisted Dissolution in Sulfuric Acid. A more modern and controlled approach involves the digestion of finely divided palladium metal in aqueous sulfuric acid at elevated temperatures while bubbling oxygen gas through the mixture. This method avoids the use of nitric acid, simplifying the workup and eliminating the generation of NOx gases.

-

Method C: Thermal Dehydration of this compound Dihydrate. If the hydrated form of the salt (PdSO₄·2H₂O) is commercially available or has been previously synthesized, the anhydrous form can be obtained through controlled heating to remove the waters of crystallization.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn. Concentrated acids are extremely corrosive and require careful handling.

Method A: Oxidative Dissolution in Mixed Acids

This protocol is based on established classical methods for dissolving noble metals.

Materials:

-

Palladium metal (fine powder or sponge is recommended for faster reaction)

-

Concentrated Sulfuric Acid (H₂SO₄, 96-98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized water

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a thermometer, place the palladium metal.

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid and concentrated nitric acid. A common approach is to use a primary volume of sulfuric acid and add nitric acid portion-wise.

-

Digestion: Heat the mixture with stirring to approximately 250-300°C. The palladium metal will slowly dissolve, and reddish-brown nitrogen dioxide (NO₂) fumes will be evolved. Continue heating until the metal is fully dissolved and the evolution of brown fumes ceases.

-

Nitrate Removal: After complete dissolution, increase the temperature to drive off the excess nitric acid and decompose any remaining nitrates. This step is crucial and often requires heating until dense white fumes of sulfur trioxide (SO₃) are observed.

-

Isolation: Cool the resulting solution carefully. The anhydrous this compound may precipitate upon cooling if the solution is sufficiently concentrated. The product is often used as a solution in concentrated sulfuric acid or can be isolated by carefully controlled precipitation and filtration.

Method B: Oxygen-Assisted Dissolution in Sulfuric Acid

This protocol is adapted from the procedure described in U.S. Patent 3,425,801A.

Materials:

-

Finely divided Palladium metal (e.g., palladium black)

-

Aqueous Sulfuric Acid (9-60% by weight)

-

Oxygen gas (pure or as air)

Procedure:

-

Reaction Setup: Charge a pressure-resistant reactor (e.g., a glass-lined autoclave) equipped with a gas inlet tube (dip tube), a vent with a condenser, a mechanical stirrer, and a heating system with the finely divided palladium metal and the desired concentration of aqueous sulfuric acid.

-

Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to the target temperature (e.g., 80-150°C).

-

Oxygen Introduction: Introduce a continuous stream of oxygen gas through the dip tube, allowing it to bubble through the sulfuric acid solution. The pressure can be maintained from atmospheric up to 100 psig.

-

Monitoring: The reaction progress can be monitored by periodically taking samples of the solution and analyzing for dissolved palladium content.

-

Completion and Isolation: Continue the reaction until the desired concentration of this compound is achieved or all the palladium metal has been consumed. The resulting product is a stable aqueous solution of this compound. To obtain the solid anhydrous salt, the water would need to be removed under vacuum at an elevated temperature, carefully avoiding decomposition (which begins at 525°C).[1]

Method C: Thermal Dehydration of Dihydrate

This protocol describes the process for preparing the anhydrous salt from its dihydrate.

Materials:

-

This compound dihydrate (PdSO₄·2H₂O)

Procedure:

-

Sample Preparation: Place the this compound dihydrate in a suitable drying vessel, such as a porcelain boat or a glass petri dish.

-

Heating: Place the vessel in a vacuum oven or a tube furnace under an inert atmosphere.

-

Dehydration: Heat the sample to 202°C.[1] Maintain this temperature for several hours to ensure complete removal of water. The process can be monitored by weighing the sample periodically until a constant mass is achieved.

-

Cooling and Storage: Once dehydration is complete, turn off the heat and allow the sample to cool to room temperature under vacuum or in a desiccator containing a strong desiccant (e.g., P₂O₅). The resulting anhydrous this compound is highly hygroscopic and must be stored in a tightly sealed container in a dry atmosphere.

Data Presentation

The following quantitative data for Method B (Oxygen-Assisted Dissolution) is summarized from the examples provided in U.S. Patent 3,425,801A. This table illustrates the effect of temperature, acid concentration, and oxygen pressure on the rate of palladium dissolution.

| Example | Pd Metal (g) | H₂SO₄ Conc. (wt%) | Temperature (°C) | O₂ Pressure (psig) | Time (hr) | Dissolved Pd (wt%) |

| 3 | 10 | 58.0 | 125 | 100 | 2.0 | 0.81 |

| 4.0 | 1.49 | |||||

| 6.0 | 2.14 | |||||

| 8.0 | 2.76 | |||||

| 4 | 10 | 58.0 | 150 | 100 | 2.0 | 2.02 |

| 4.0 | 3.63 | |||||

| 6.0 | 4.90 | |||||

| 5 | 10 | 29.3 | 125 | 100 | 2.0 | 0.44 |

| 4.0 | 0.80 | |||||

| 6.0 | 1.13 | |||||

| 8.0 | 1.45 | |||||

| 6 | 10 | 58.0 | 125 | 0 (Atmospheric) | 2.0 | 0.53 |

| 4.0 | 1.01 | |||||

| 6.0 | 1.45 | |||||

| 8.0 | 1.87 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of anhydrous this compound.

References

Unveiling the Crystal Structure of Palladium(II) Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Palladium(II) sulfate (PdSO₄), a compound of interest in catalysis and materials science. The following sections detail its crystallographic parameters, atomic arrangement, and the experimental methodology typically employed for such structural determination. This information is crucial for understanding the material's properties and for its potential applications in areas such as drug development, where palladium catalysts play a significant role in synthetic organic chemistry.

Crystallographic Data Summary

The crystal structure of anhydrous this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group C2/c. This arrangement describes a specific, repeating three-dimensional lattice of atoms. The key crystallographic data are summarized in the tables below for clarity and comparative analysis.

Table 1: Unit Cell Parameters of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 7.84 |

| b (Å) | 5.18 |

| c (Å) | 7.91 |

| α (°) | 90 |

| β (°) | 95.6 |

| γ (°) | 90 |

Data sourced from reference.

Table 2: Selected Interatomic Distances for this compound

| Bond | Distance (Å) | Coordination Geometry |

| Pd-O | 2.05 | Square Planar |

| S-O | 1.50 | Tetrahedral |

Data sourced from the Materials Project database, which provides calculated structural information.[1]

Atomic Arrangement and Coordination

The crystal structure of this compound is characterized by a three-dimensional network. The palladium(II) cations (Pd²⁺) are coordinated to four oxygen atoms in a square planar geometry.[1] The sulfur(VI) atoms (S⁶⁺) are at the center of sulfate tetrahedra (SO₄²⁻), bonded to four oxygen atoms.[1] These polyhedra are interconnected, forming a stable crystalline lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

Synthesis and Crystal Growth

-

Synthesis: Anhydrous this compound can be synthesized by the reaction of palladium metal with a mixture of nitric acid and sulfuric acid.

-

Crystal Growth: Obtaining single crystals suitable for X-ray diffraction is a critical step. For inorganic salts like PdSO₄, this is often achieved through slow evaporation of a saturated aqueous solution or through hydrothermal synthesis. The goal is to grow well-formed, defect-free crystals of an appropriate size (typically 0.1-0.3 mm in each dimension).

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector. A complete dataset is collected by measuring the intensities of a large number of reflections at different crystal orientations. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.

-

Space Group Determination: Systematic absences in the diffraction data are analyzed to determine the space group.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction intensities. The quality of the final structure is assessed using parameters such as the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a compound like this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Decomposition of Palladium(II) Sulfate (PdSO₄)

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (PdSO₄). It details the decomposition temperatures under various atmospheric conditions, the resulting products, and the experimental methodologies employed for these determinations. This information is crucial for applications in catalysis, materials science, and pharmaceutical development where palladium compounds are utilized.

Thermal Decomposition Profile of PdSO₄

This compound is a red-brown solid that is hygroscopic and can form a dihydrate, PdSO₄·2H₂O.[1] The thermal stability of PdSO₄ is significantly influenced by the surrounding atmosphere and the presence of other compounds.

Decomposition in an Inert and Oxidative Atmosphere

Anhydrous this compound decomposes at 525 °C to yield palladium(II) oxide (PdO) and sulfur trioxide (SO₃).[1] However, when supported on alumina (Al₂O₃), the decomposition temperature is higher. Studies on Al₂O₃-supported PdSO₄ have shown that decomposition is initiated at 600 °C in an inert helium atmosphere.[2][3] In the presence of oxygen (10% O₂/He), this decomposition temperature increases to 800 °C.[2][3]

Decomposition in a Reducing Atmosphere

In a reducing environment containing hydrogen (10% H₂/Ar), the decomposition of Al₂O₃-supported PdSO₄ begins at a significantly lower temperature, with hydrogen consumption starting around 250 °C.[2] The release of sulfur, however, is not detected until the temperature reaches 400–500 °C.[2]

Influence of Other Compounds

The presence of aluminum sulfate (Al₂(SO₄)₃) on an alumina support has been shown to decrease the decomposition temperature of PdSO₄.[2][3] This destabilizing effect promotes the decomposition of this compound at a lower temperature than when it is present alone on the support.[2]

Quantitative Decomposition Data

The following table summarizes the key quantitative data related to the thermal decomposition of this compound under different conditions.

| Compound/System | Atmosphere | Onset Decomposition Temperature (°C) | Final Products | Citation |

| Anhydrous PdSO₄ | Air | 525 | PdO, SO₃ | [1] |

| Al₂O₃-supported PdSO₄ | Helium (He) | 600 | - | [2][3] |

| Al₂O₃-supported PdSO₄ | 10% O₂/He | 800 | PdO | [2] |

| Al₂O₃-supported PdSO₄ | 10% H₂/Ar | ~250 (H₂ consumption starts) | Metallic Pd, Pd₄S | [2] |

| PdSO₄·2H₂O | Air | 202 (for dehydration) | PdSO₄ (anhydrous) | [1] |

Experimental Protocols

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and temperature-programmed desorption/reduction/oxidation techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique where the mass of a sample is measured over time as the temperature changes.[4] This method is used to determine the decomposition temperature and can provide information on the stoichiometry of the decomposition reaction through mass loss measurements.

Temperature-Programmed Desorption (TPD), Reduction (TPR), and Oxidation (TPO)

These techniques are employed to study the stability and decomposition of materials under different gaseous environments.

-

Sample Preparation: The material, such as Al₂O₃-supported PdSO₄, is placed in a reactor.

-

Gas Flow: A specific gas or gas mixture (e.g., He, 10% O₂/He, or 10% H₂/Ar) is flowed through the sample at a controlled rate, for instance, 20 mL min⁻¹.[2]

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C min⁻¹, from room temperature up to a final temperature, such as 1000 °C.[2]

-

Product Analysis: The gaseous products evolved during the heating process are analyzed in real-time using a mass spectrometer.[2][3]

-

Solid Residue Analysis: The solid residue remaining after the experiment is often analyzed by techniques like X-ray diffraction (XRD) to identify the crystalline phases present, such as PdO or metallic Pd.[2]

Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the thermal decomposition pathway of anhydrous PdSO₄ and a typical experimental workflow for its analysis.

References

In-Depth Technical Guide to Palladium(II) Sulfate (CAS 13566-03-5): Properties, Hazards, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palladium(II) sulfate (CAS 13566-03-5), a versatile inorganic compound with significant applications in chemical synthesis and materials science. This document details its chemical and physical properties, associated hazards, and its role as a catalyst in key organic reactions. Experimental workflows and a depiction of the general catalytic cycle for palladium-catalyzed cross-coupling reactions are also presented to inform laboratory practice.

Chemical and Physical Properties

This compound is an inorganic salt with the chemical formula PdSO₄. It is a hygroscopic, red-brown solid that can also exist as a dihydrate (PdSO₄·2H₂O).[1] The anhydrous form is soluble in concentrated sulfuric acid and hydrolyzes in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13566-03-5 | [2][3][4][5] |

| Molecular Formula | PdSO₄ | [1] |

| Molecular Weight | 202.48 g/mol | [1] |

| Appearance | Red-brown solid (anhydrous) | [1] |

| Density | 4.2 g/cm³ | [1] |

| Melting Point | 525 °C (decomposes) | [1] |

| Solubility | Soluble in concentrated sulfuric acid, hydrolyzes in water | [1] |

| Crystal Structure | Monoclinic | [1] |

Hazards and Toxicological Data

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2][4][6] Inhalation of dusts and mists may be fatal. It is also harmful if swallowed.[7][8]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Corrosive to Metals (Category 1) | H290: May be corrosive to metals | Corrosion |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Skull and crossbones |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Corrosion |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Exclamation mark |

Data compiled from multiple Safety Data Sheets.

Limited specific toxicological data for this compound is available. One safety data sheet references the oral LD50 of sulfuric acid in rats as 2140 mg/kg as a basis for classification.[4][7]

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 (as Sulfuric Acid) | Rat | Oral | 2140 mg/kg | [4][7] |

| LC50 (as Sulfuric Acid) | Rat | Inhalation | 0.375 mg/L (4h) | [4] |

Handling, Storage, and Disposal

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a respirator if dust is generated.[2][6] Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2][9]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed, corrosion-resistant container.[3][6][9] It is hygroscopic and should be protected from moisture.[6] Keep away from incompatible materials such as reducing agents, metals, strong alkalis, and organic substances.[4]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its palladium content, recovery of the metal from waste materials may be economically viable.[2][4]

Applications in Organic Synthesis

This compound is primarily used as a precursor for palladium catalysts in a variety of organic reactions.[8][10] It is particularly valuable in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[8] These reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involve the in-situ reduction of a Pd(II) precursor to the catalytically active Pd(0) species.[2][11]

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions

The catalytic cycle for many palladium-catalyzed cross-coupling reactions follows a general mechanism involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira), and reductive elimination.[2][12]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

While specific reaction conditions vary depending on the substrates and desired product, the following provides a general workflow for a palladium-catalyzed cross-coupling reaction where this compound could be used as the catalyst precursor.

General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Disclaimer: The provided experimental workflow is a general guideline. Researchers should consult the primary literature for detailed protocols specific to their desired transformation and substrates. Optimization of catalyst loading, ligand, base, solvent, and temperature is often necessary to achieve high yields and selectivity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. pubs.acs.org [pubs.acs.org]

- 4. toyochemical.jp [toyochemical.jp]

- 5. Heck Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. toyochemical.jp [toyochemical.jp]

- 8. fishersci.com [fishersci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. diva-portal.org [diva-portal.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Palladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous Palladium(II) sulfate (PdSO₄). Understanding the interaction of this compound with atmospheric moisture is critical for its proper handling, storage, and application, particularly in fields where its purity and catalytic activity are paramount, such as in drug development and fine chemical synthesis. This document details the nature of its hygroscopicity, presents methodologies for its quantification, and discusses the implications of water absorption on its chemical integrity and performance.

Introduction to the Hygroscopic Nature of Anhydrous this compound

Anhydrous this compound is a red-brown solid that exhibits a significant affinity for water.[1] This hygroscopic nature means that it readily absorbs moisture from the atmosphere, leading to the formation of its hydrated counterpart, this compound dihydrate (PdSO₄·2H₂O), which is a greenish-brown solid.[1] The transition from the anhydrous to the hydrated form can have significant consequences on the material's physical and chemical properties, including its mass, crystal structure, and catalytic activity. Therefore, stringent control over the environmental humidity is essential when handling and storing anhydrous PdSO₄ to maintain its intended specifications.

Quantitative Analysis of Water Sorption

The extent and rate of water uptake by a hygroscopic material can be quantitatively determined using techniques such as Dynamic Vapor Sorption (DVS). A DVS instrument measures the change in mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature. The resulting data can be plotted as a moisture sorption isotherm, which shows the equilibrium water content of the material as a function of RH.

While specific, publicly available DVS data for anhydrous this compound is limited, the following table illustrates a typical representation of such data. This data is representative and serves to demonstrate how the hygroscopic properties of a compound like PdSO₄ would be tabulated.

Table 1: Representative Water Vapor Sorption Data for Anhydrous this compound at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | 0.15 |

| 10 | 0.12 | 0.25 |

| 20 | 0.25 | 0.40 |

| 30 | 0.45 | 0.65 |

| 40 | 0.80 | 1.10 |

| 50 | 1.50 | 2.00 |

| 60 | 3.50 | 4.50 |

| 70 | 8.00 | 9.50 |

| 80 | 15.20 | 16.80 |

| 90 | 17.80 (approaching dihydrate) | 17.80 |

Note: This data is illustrative. Actual experimental values should be determined using the protocol outlined below.

The theoretical water uptake for the formation of the dihydrate (PdSO₄·2H₂O) from anhydrous PdSO₄ is approximately 17.78% (w/w). The sorption isotherm would be expected to show a significant increase in water uptake as the relative humidity approaches the point of hydrate formation.

Experimental Protocol for Determining Hygroscopicity by Dynamic Vapor Sorption (DVS)

This section provides a detailed methodology for characterizing the hygroscopic nature of anhydrous this compound using a DVS analyzer.

3.1. Objective

To quantitatively measure the moisture sorption and desorption isotherm of anhydrous this compound at a constant temperature (e.g., 25°C).

3.2. Materials and Equipment

-

Dynamic Vapor Sorption (DVS) Analyzer with a microbalance

-

Anhydrous this compound sample

-

Nitrogen gas (high purity, for drying)

-

Deionized water (for humidity generation)

3.3. Experimental Procedure

-

Sample Preparation:

-

Carefully weigh approximately 10-20 mg of anhydrous this compound into a clean, dry DVS sample pan. The handling of the anhydrous sample should be performed in a low-humidity environment (e.g., a glove box) to minimize premature water absorption.

-

-

Drying Stage:

-

Place the sample pan in the DVS instrument.

-

Dry the sample in situ by passing a stream of dry nitrogen gas (0% RH) over it at 25°C until a stable mass is achieved. A stable mass is typically defined as a mass change of less than 0.002% over a 10-minute interval. This stable mass is recorded as the initial dry mass of the sample.

-

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner from 0% to 90% RH in increments of 10% RH.

-

At each RH step, allow the sample to equilibrate until a stable mass is reached. The equilibrium criterion is the same as in the drying stage.

-

Record the mass at each equilibrium point.

-

-

Desorption Phase:

-

Once the sorption phase is complete at 90% RH, decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% increments.

-

Allow the sample to equilibrate and record the stable mass at each step.

-

-

Data Analysis:

-

Calculate the percentage change in mass (% w/w) at each RH step relative to the initial dry mass.

-

Plot the percentage change in mass as a function of relative humidity to generate the sorption and desorption isotherms.

-

Visualization of the Impact of Hydration on Catalytic Activity

The hydration state of a palladium catalyst precursor can significantly influence its performance in catalytic reactions. For instance, in palladium-catalyzed cross-coupling reactions, the presence of water can affect the solubility of reagents, the stability of the active catalytic species, and the overall reaction kinetics.[2][3][4][5] The following diagram illustrates a logical workflow of how the hygroscopic nature of anhydrous this compound can impact a generic cross-coupling reaction.

Caption: Impact of this compound Hydration on a Catalytic Cross-Coupling Reaction.

This diagram illustrates that starting with the well-defined anhydrous PdSO₄ under controlled conditions leads to an efficient catalytic cycle and optimal product formation. Conversely, uncontrolled exposure to humidity results in the formation of the hydrated species, which can lead to a less predictable activation process and potentially suboptimal reaction outcomes due to altered solubility, catalyst deactivation, or the promotion of undesired side reactions.

Conclusion

The hygroscopic nature of anhydrous this compound is a critical parameter that must be carefully managed to ensure its quality and performance, especially in sensitive applications like catalysis. This technical guide has outlined the fundamental aspects of its water-absorbing properties, provided a detailed experimental protocol for its quantification using Dynamic Vapor Sorption, and visualized the potential consequences of hydration on its catalytic efficacy. For researchers, scientists, and drug development professionals working with this compound, a thorough understanding and control of its interaction with moisture are essential for achieving reliable and reproducible results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Palladous Sulfate (Palladium(II) Sulfate)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of palladous sulfate, also known as Palladium(II) sulfate. It details the compound's chemical formula, molar mass, and other critical physicochemical properties. Furthermore, it outlines established experimental protocols for its synthesis and manipulation, supported by workflow diagrams for enhanced clarity.

Chemical Identity and Formula

Palladous sulfate is an inorganic compound featuring palladium in the +2 oxidation state. It is a key material in catalysis and chemical synthesis.

The compound is a hygroscopic, red-brown solid in its anhydrous form, which transitions to a greenish-brown dihydrate upon absorbing moisture.[1]

Physicochemical Properties

The quantitative properties of palladous sulfate are summarized below. Note that some reported values in the literature vary, which may be attributable to different experimental conditions or the hydration state of the sample.

| Property | Value | Source(s) |

| Molar Mass | 202.48 g/mol | [1][2][3][5] |

| 202.49 g/mol | [6] | |

| Appearance | Red-brown solid (anhydrous) | [1] |

| Brown crystals | [5] | |

| Greenish-brown solid (dihydrate) | [1] | |

| Density | 4.2 g/cm³ | [1] |

| 3.24 g/cm³ (at 20°C) | ||

| Melting Point | Decomposes at 525 °C | [1] |

| Boiling Point | 330 °C (literature value, likely decomposition) | [2][3][4] |

| Solubility | Soluble in concentrated sulfuric acid | [1] |

| Hydrolyzes in water | [1] | |

| Stated as soluble or fully miscible in water | [2][4][7] | |

| Crystal Structure | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| Lattice Constants | a = 7.84 Å, b = 5.18 Å, c = 7.91 Å, β = 95.6° | [1] |

| Std. Molar Entropy (S⦵₂₉₈) | 97.5 J/(mol·K) | [1] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -672.4 kJ/mol | [1] |

Experimental Protocols & Workflows

The synthesis and handling of palladous sulfate involve specific chemical pathways and thermal processes.

Synthesis of Palladous Sulfate

Two primary methods for the laboratory-scale synthesis of palladous sulfate are documented.[1]

Protocol 1: Synthesis from Palladium Metal

-

Reactants: Palladium metal, nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

-

Methodology: The protocol involves the reaction of metallic palladium with a mixture of concentrated nitric and sulfuric acids. The highly oxidative environment facilitates the conversion of the metal to the Pd(II) ion, which subsequently forms the sulfate salt.

-

Reaction Principle: The nitric acid acts as the oxidizing agent to dissolve the palladium, while sulfuric acid provides the sulfate counter-ion.

Protocol 2: Synthesis from Palladium(II) Sulfide

-

Reactants: Palladium(II) sulfide (PdS), oxygen (O₂), and dimethylformamide (DMF) as the solvent.

-

Methodology: This method involves the oxidation of palladium(II) sulfide in the presence of oxygen within a dimethylformamide solvent system.

-

Reaction Principle: Oxygen serves as the oxidant to convert the sulfide to sulfate.

Thermal Behavior and Hydration State

The hydration state of palladous sulfate is thermally reversible.

Protocol 3: Dehydration of PdSO₄·2H₂O

-

Starting Material: Palladous sulfate dihydrate (PdSO₄·2H₂O), a greenish-brown solid.

-

Methodology: Heat the dihydrate sample to a temperature of 202 °C.

-

Result: The water of hydration is driven off, yielding the anhydrous red-brown form of palladous sulfate (PdSO₄).[1]

Protocol 4: Thermal Decomposition of Anhydrous PdSO₄

-

Starting Material: Anhydrous palladous sulfate (PdSO₄).

-

Methodology: Heat the anhydrous sample to 525 °C.

-

Result: The compound decomposes, releasing sulfur trioxide (SO₃) gas and leaving behind palladium(II) oxide (PdO) as the solid product.[1]

Key Applications

Palladous sulfate is a valuable compound in several fields due to its catalytic activity and its role as a palladium source.

-

Catalysis: It is a precursor for creating various palladium-based catalysts used in organic synthesis, including fine chemical and pharmaceutical production.[5][7]

-

Electroplating: The compound is used in electroplating processes to deposit a layer of palladium onto surfaces.[7]

-

Materials Science: It serves as a precursor in the synthesis of palladium nanoparticles, which have applications in catalysis and sensor technology.[5]

Safety and Handling

Palladous sulfate is classified as a hazardous substance and must be handled with appropriate care.

-

GHS Pictograms: GHS05 (Corrosive), GHS07 (Exclamation mark).[1]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1][4]

-

Precautions: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 13566-03-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound 98 13566-03-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CID 6365310 | O4PdS-2 | CID 6365310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 13566-03-5: Palladium sulfate (PdSO4) | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Palladium(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Palladium(II) sulfate (PdSO₄). Due to the limited availability of specific spectroscopic data for this compound in publicly accessible literature, this guide also includes comparative data from analogous sulfate compounds to provide a thorough understanding of the expected spectral features.

Introduction to this compound

This compound is an inorganic compound with the chemical formula PdSO₄. It is a hygroscopic, red-brown solid that can also exist as a dihydrate (PdSO₄·2H₂O).[1] This compound serves as a precursor and catalyst in various chemical syntheses. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and catalyst characterization.

Structural and Physical Properties

This compound crystallizes in a monoclinic system with the space group C2/c. This crystal structure dictates the coordination environment of the palladium ion and the symmetry of the sulfate group, which in turn influences its spectroscopic signatures.

Table 1: Physical and Crystallographic Properties of Anhydrous this compound

| Property | Value |

| Chemical Formula | PdSO₄ |

| Molar Mass | 202.48 g/mol |

| Appearance | Red-brown solid |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Constants | a = 7.84 Å, b = 5.18 Å, c = 7.91 Å, β = 95.6° |

Source:[1]

The coordination of the Palladium(II) ion within the crystal lattice is a key factor in interpreting spectroscopic data. The following diagram illustrates the local coordination environment of a palladium atom in the PdSO₄ crystal structure.

Caption: Local coordination of a Palladium(II) ion.

Spectroscopic Characterization Techniques

A multi-technique approach is essential for a comprehensive characterization of this compound. This section details the application of X-ray Photoelectron Spectroscopy (XPS), Vibrational Spectroscopy (FTIR and Raman), and UV-Visible Spectroscopy.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Quantitative XPS Data for this compound

The following table summarizes the binding energies obtained from high-resolution XPS spectra of 2D this compound nanosheets. These values are indicative of the chemical states of the constituent elements.

Table 2: XPS Binding Energies for 2D this compound Nanosheets

| Core Level | Binding Energy (eV) |

| Pd 3d₅/₂ | ~336.6 |

| Pd 3d₃/₂ | ~341.8 |

| O 1s (from SO₄²⁻) | ~531.6 |

| S 2p | Not explicitly provided |

Source: Data extrapolated from studies on 2D PdSO₄ nanosheets.

Experimental Protocol for XPS Analysis

-

Sample Preparation: The solid this compound sample is mounted on a sample holder using double-sided, ultra-high vacuum (UHV) compatible tape. The sample should be a fine powder pressed to create a flat surface.

-

Instrument Setup:

-

X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

-

Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the photoelectrons.

-

Vacuum: The analysis is performed under UHV conditions (<10⁻⁸ mbar) to prevent surface contamination and scattering of photoelectrons.

-

-

Data Acquisition:

-

Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.

-

High-Resolution Scans: Detailed scans are acquired for the Pd 3d, S 2p, and O 1s regions to determine the chemical states and for accurate quantification. A smaller pass energy (e.g., 20 eV) is used to achieve higher energy resolution.

-

-

Data Analysis:

-

The raw data is processed to correct for any charging effects, typically by referencing the adventitious carbon C 1s peak to 284.8 eV.

-

Peak fitting is performed on the high-resolution spectra to deconvolute different chemical states and to determine their relative concentrations.

-

Vibrational spectroscopy probes the molecular vibrations of a material. The sulfate ion (SO₄²⁻) has four fundamental vibrational modes (ν₁, ν₂, ν₃, and ν₄), which can be active in either the Infrared (IR) or Raman spectrum, or both, depending on the symmetry of the molecule and its environment. In the solid state, the crystal lattice can affect the symmetry of the sulfate ion, leading to the splitting of degenerate modes and the activation of modes that are inactive for the free ion.

Due to the scarcity of published FTIR and Raman data for solid this compound, the following table presents the vibrational modes for the sulfate ion and comparative data for anhydrous Copper(II) sulfate (CuSO₄), which has an orthorhombic crystal structure. This comparison provides an expected range for the vibrational frequencies of PdSO₄.

Table 3: Vibrational Spectroscopy Data for Sulfate and Anhydrous Copper(II) Sulfate

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) (Free SO₄²⁻, Td symmetry) | Anhydrous CuSO₄ Raman Shifts (cm⁻¹) | Anhydrous CuSO₄ FTIR Peaks (cm⁻¹) |

| ν₁ (A₁) | Symmetric Stretch | ~981 (Raman active) | 1013, 1045 | ~980 |

| ν₂ (E) | Symmetric Bend | ~451 (Raman active) | 423, 448, 480, 514 | ~450 |

| ν₃ (F₂) | Antisymmetric Stretch | ~1104 (IR and Raman active) | 1101, 1205 | ~1100-1200 (strong, broad) |

| ν₄ (F₂) | Antisymmetric Bend | ~613 (IR and Raman active) | 622, 670 | ~610 |

Sources: Data for CuSO₄ extrapolated from various spectroscopic studies.

Experimental Protocol for FTIR Spectroscopy (Solid State)

-

Sample Preparation (KBr Pellet Method):

-

A small amount of finely ground this compound (anhydrous, ~1-2 mg) is mixed with dry potassium bromide (KBr, spectroscopic grade, ~200 mg).

-

The mixture is further ground to a very fine powder to ensure homogeneity and reduce scattering.

-

The powdered mixture is pressed into a transparent pellet using a hydraulic press.

-

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is collected.

-

The sample pellet is placed in the sample holder, and the sample spectrum is recorded, typically in the mid-IR range (4000-400 cm⁻¹).

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of the sample.

Experimental Protocol for Raman Spectroscopy (Solid State)

-

Sample Preparation: A small amount of the solid this compound is placed on a microscope slide or in a capillary tube.

-

Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope for sample focusing is used.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The Raman scattering is collected and directed to the spectrometer.

-

The spectrum is recorded over a range of Raman shifts (e.g., 100-4000 cm⁻¹).

-

The laser power and acquisition time are optimized to obtain a good signal without causing sample degradation.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic Raman shifts of the sulfate and any Pd-O vibrations.

UV-Visible spectroscopy provides information about the electronic transitions within a compound. For transition metal compounds like this compound, the d-d electronic transitions and charge transfer bands are of particular interest.

Quantitative UV-Visible Spectroscopy Data for Aqueous this compound

Aqueous solutions of Palladium(II) salts typically exhibit absorption bands in the UV-Vis region.

Table 4: UV-Visible Absorption Data for Aqueous Palladium(II) Ions

| Species | Absorption Maximum (λ_max) (nm) |

| Aqueous Pd(II) ions | ~400-425 |

| PdSO₄ in solution (from catalyst extraction) | 453 |

Experimental Protocol for UV-Visible Spectroscopy (Aqueous Solution)

-

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a known mass of the compound in deionized water or a suitable non-coordinating solvent.

-

A series of dilutions are prepared to determine the molar absorptivity and to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrument Setup: A dual-beam UV-Visible spectrophotometer is used.

-

Data Acquisition:

-

A quartz cuvette is filled with the solvent to record a baseline.

-

The sample solution is placed in the cuvette, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: The wavelength of maximum absorbance (λ_max) is identified from the spectrum.

Experimental Workflow and Data Integration

A systematic workflow ensures a comprehensive characterization of this compound. The following diagram outlines a logical sequence for the spectroscopic analysis.

Caption: A typical workflow for spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that relies on the integration of data from various techniques. XPS provides crucial information on the elemental composition and oxidation states at the surface. Vibrational spectroscopies, FTIR and Raman, are powerful tools for identifying the sulfate functional group and probing the local coordination environment, with comparative data from similar sulfates offering valuable insights. UV-Visible spectroscopy reveals the electronic structure of the palladium center in solution. Together, these techniques provide a detailed understanding of the chemical and physical properties of this compound, which is essential for its application in research and industry. Further studies are warranted to obtain and publish a complete set of spectroscopic data for pure, solid this compound to build upon the foundational information presented in this guide.

References

- 1. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Raman study of cation effect on sulfate vibration modes in solid state and in aqueous solutions | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction of Palladium Metal with Sulfuric and Nitric Acid

This technical guide provides a comprehensive overview of the reactions between palladium metal and two common mineral acids: sulfuric acid and nitric acid. The information presented herein is intended to support research, development, and process optimization by detailing reaction conditions, products, and experimental methodologies.

Reaction of Palladium with Sulfuric Acid

Palladium metal exhibits notable resistance to non-oxidizing acids but will react with hot, concentrated sulfuric acid. The dissolution is generally slow under standard conditions, often requiring elevated temperatures or the presence of an oxidizing agent to proceed at a practical rate.

Reaction Conditions and Products

The direct reaction of palladium with hot, concentrated sulfuric acid yields palladium(II) sulfate, sulfur dioxide, and water[1][2]. The overall balanced chemical equation for this reaction is:

Pd(s) + 2H₂SO₄(conc) → PdSO₄(aq) + SO₂(g) + 2H₂O(l)[2]

The product, this compound (PdSO₄), is a red-brown solid that is soluble in concentrated sulfuric acid[3].

To enhance the rate of dissolution, several methods have been developed:

-

Oxygenation: Digesting finely divided palladium metal in aqueous sulfuric acid (9-60% by weight) at temperatures between 80-150°C while bubbling oxygen gas through the mixture significantly improves the reaction rate[4].

-

Use of Mixed Acids: A common industrial practice involves using a mixture of concentrated nitric and sulfuric acids to dissolve palladium, followed by heating to drive off the nitrates[3][4].

-

Ultrasound-Assisted Leaching: The application of ultrasound in a sulfuric acid and sodium chloride medium has been shown to dramatically increase leaching efficiency. This method can achieve up to 99% palladium dissolution under optimized conditions[5].

Passivation and Electrochemical Dissolution

In electrochemical contexts, palladium in sulfuric acid can form a passivating surface layer of palladium(II) hydroxide (Pd(OH)₂) or palladium(II) oxide (PdO) when a potential is applied[6]. This layer can undergo reduction during a cathodic process, with a small fraction of the ionized palladium dissolving into the electrolyte[6].

Reaction of Palladium with Nitric Acid

Palladium metal is reactive towards nitric acid, a strong oxidizing acid. The rate and products of the reaction are dependent on the concentration and temperature of the acid.

Reaction Conditions and Products

Palladium dissolves in nitric acid to form palladium(II) nitrate, Pd(NO₃)₂[7]. The reaction is typically faster in concentrated and/or heated nitric acid[1][7][8].

-

With Concentrated Nitric Acid: The reaction is slow at room temperature but accelerates upon heating[1][7]. The dissolution yields a yellow-brown solution of palladium(II) nitrate[7][8].

-

With Fuming Nitric Acid: To obtain the anhydrous form of palladium(II) nitrate, palladium metal is treated with fuming nitric acid[9].

-

With Dilute Nitric Acid: Dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization, yields the hydrated form of palladium nitrate, which presents as yellow-brown deliquescent prisms[9][7][8]. The dihydrate is often described with the formula [Pd(NO₃)₂(H₂O)₂][10].

The reaction also produces various nitrogen oxides (NO, NO₂) depending on the acid concentration and temperature. A general, unbalanced equation is:

Pd(s) + HNO₃(aq) → Pd(NO₃)₂(aq) + Nitrogen Oxides(g) + H₂O(l)

The addition of hydrogen peroxide can accelerate the dissolution of palladium in nitric acid at moderately elevated temperatures (40–58 °C)[11].

Quantitative Data Summary

The following tables summarize quantitative data from cited experimental protocols for the dissolution of palladium in sulfuric and nitric acid.

Table 1: Quantitative Data for Palladium Dissolution in Sulfuric Acid

| Parameter | Value | Conditions / Notes | Source |

| Method | Oxygen-Assisted Digestion | Finely divided palladium metal | [4] |

| H₂SO₄ Concentration | 9 - 60% (by weight) | Aqueous solution | [4] |

| Temperature | 80 - 150 °C | [4] | |

| Oxidizing Agent | Gaseous Oxygen | Bubbled through the reaction mixture | [4] |

| Method | Ultrasound-Assisted Leaching | From spent catalyst | [5] |

| H₂SO₄ Concentration | 60% | [5] | |

| Temperature | 60 °C | [5] | |

| Additive | 0.1 moles NaCl | [5] | |

| Ultrasonic Power | 200 W | [5] | |

| Reaction Time | 1 hour | [5] | |

| Yield | 99% Pd Leaching | [5] |

Table 2: Quantitative Data for Palladium Dissolution in Nitric Acid

| Parameter | Value | Conditions / Notes | Source |

| Method | Direct Dissolution | [12] | |

| Reactant Ratio | 350 g Pd metal per 500 mL conc. HNO₃ | [12] | |

| Reaction Time | Stirred overnight | [12] | |

| Method | H₂O₂-Assisted Dissolution | High-purity or sponge palladium | [11] |

| Temperature | 40 - 58 °C | [11] | |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Added in batches with conc. HNO₃ | [11] |

Experimental Protocols

Protocol for Preparation of Palladium(II) Nitrate Solution

This protocol is adapted from a described synthesis of a palladium nitrate solution[12].

-

Materials:

-

350 g Palladium metal (finely divided)

-

500 mL Concentrated Nitric Acid

-

Appropriate reaction vessel with magnetic stirring

-

Filtration apparatus

-

-

Procedure:

-

Place the 350 g of palladium metal into the reaction vessel.

-

Carefully add the 500 mL of concentrated nitric acid to the vessel.

-

Stir the reaction mixture overnight at ambient temperature. The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic nitrogen oxide gases.

-

After the reaction period, inspect the solution for any unreacted metal.

-

If unreacted metal is present, remove it by filtration.

-

The resulting solution is a standardized solution of palladium(II) nitrate. The concentration can be determined by taking a known volume, evaporating the solvent, and firing the residue at 1000°C to yield pure palladium metal, which is then weighed[12].

-

Protocol for Oxygen-Assisted Dissolution of Palladium in Sulfuric Acid

This protocol is based on a patented method for preparing this compound solutions[4].

-

Materials:

-

Finely divided palladium metal (e.g., palladium black)

-

Aqueous sulfuric acid (9-60% by weight)

-

Pressurizable reaction vessel equipped with a gas inlet tube, condenser, and stirrer

-

Oxygen gas source

-

-

Procedure:

-

Charge the reaction vessel with the finely divided palladium metal and the aqueous sulfuric acid solution.

-

Seal the reactor and begin agitation.

-

Heat the mixture to the desired temperature (between 80°C and 150°C).

-

Introduce gaseous oxygen through the gas inlet tube, bubbling it through the acid mixture. The pressure can range from atmospheric to approximately 100 lbs/sq. in. gauge[4].

-

Maintain the reaction under these conditions until a significant portion of the palladium has dissolved. The reaction time will depend on the surface area of the palladium, temperature, and acid concentration.

-

Periodically, samples can be withdrawn to analyze for the concentration of dissolved palladium.

-

Upon completion, cool the reactor and vent the pressure safely. The resulting solution contains this compound.

-

Visualized Pathways and Workflows

The following diagrams illustrate the chemical reactions and a general experimental workflow.

Caption: Reaction pathway of palladium with hot, concentrated sulfuric acid.

Caption: General reaction pathway of palladium with nitric acid.

Caption: General workflow for dissolving palladium metal in acid.

References

- 1. Palladium - Wikipedia [en.wikipedia.org]

- 2. Pd + 2 H2SO4 → PdSO4 + SO2 + 2 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US3425801A - Method of preparing palladium sulfate solution - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium nitrate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Palladium nitrate | 10102-05-3 [chemicalbook.com]

- 9. Palladium(II) nitrate - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. CN102311147A - Method for preparing palladium nitrate - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

Methodological & Application

Palladium(II) Sulfate: A Versatile Catalyst in Modern Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Palladium(II) sulfate (PdSO₄) is emerging as a powerful and versatile catalyst in a wide array of organic transformations critical to pharmaceutical development, fine chemical synthesis, and materials science. Its efficacy in catalyzing key bond-forming reactions, including cross-coupling, oxidation, and hydrogenation, underscores its significance. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the catalytic potential of this compound.

Cross-Coupling Reactions

This compound is an effective catalyst for various cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are central to the synthesis of complex organic molecules.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While direct protocols for this compound are not extensively detailed in readily available literature, closely related palladium(II) salts, such as Palladium(II) trifluoroacetate (Pd(CF₃COO)₂), have demonstrated high efficiency. The trifluoroacetate anion, being a sulfonate analog, provides insight into the potential reactivity of the sulfate catalyst.

Quantitative Data for Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes using a Pd(II) Catalyst:

| Entry | Aryl Halide | Alkyne | Product | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 94 |

| 3 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 95 |

| 4 | 2-Amino-3-bromopyridine | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |

| 5 | 2-Amino-3-bromopyridine | 1-Ethynyl-4-fluorobenzene | 2-Amino-3-((4-fluorophenyl)ethynyl)pyridine | 93 |

| 6 | 2-Amino-3-bromopyridine | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)pyridine | 85 |

| 7 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)pyridine | 72 |

Experimental Protocol: General Procedure for Sonogashira Coupling [1][2]

-

To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

-

Add 2 mL of DMF as the solvent and stir the mixture for 30 minutes under a nitrogen atmosphere.

-

Add the 2-amino-3-bromopyridine derivative (0.5 mmol) and the terminal alkyne (1.2 equivalents).

-

Add triethylamine (Et₃N, 1 mL) as the base.

-

Heat the reaction mixture to 100°C and stir for 3 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine.

Catalytic Cycle for Sonogashira Coupling:

Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. While specific protocols detailing the use of this compound are not prevalent, Pd(II) complexes are known to be effective pre-catalysts.[3][4]

Quantitative Data for Heck Reaction of Aryl Halides with Olefins using a Pd(II)-SPO Pre-catalyst: [4][5]

| Entry | Aryl Halide | Olefin | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | Stilbene | 95 |

| 2 | Bromobenzene | Styrene | Stilbene | 92 |

| 3 | 4-Bromoanisole | Styrene | 4-Methoxystilbene | 94 |

| 4 | 4-Bromobenzonitrile | Styrene | 4-Cyanostilbene | 90 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Styrene | 4-(Trifluoromethyl)stilbene | 88 |

| 6 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 96 |

| 7 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 93 |

Experimental Protocol: General Procedure for Heck Reaction [5]

-

In a reaction vessel, combine the aryl halide (1.0 mmol), the olefin (1.0 mmol), and the Pd(II)-SPO complex (2.0 mol%).

-

Add potassium carbonate (K₂CO₃, 2.0 mmol) as the base and 1 mL of DMF as the solvent.

-

Heat the mixture to 60°C and stir for 12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired product.

Catalytic Cycle for Heck Reaction:

Caption: Generalized catalytic cycle for the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins by coupling organoboron compounds with halides or triflates. Palladium(II) species are commonly used as pre-catalysts that are reduced in situ to the active Pd(0) species.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Oxidation Reactions

This compound can act as a catalyst for the oxidation of various functional groups, most notably the conversion of alcohols to aldehydes and ketones. These reactions are crucial in organic synthesis for the preparation of carbonyl compounds.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

-

In a round-bottomed flask, dissolve the benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., toluene or DMF).

-

Add the Palladium(II) catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Stir the reaction mixture vigorously under an atmosphere of air or oxygen (using a balloon).

-

Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor its progress by TLC.

-

Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.

-

Purify the crude product by distillation or column chromatography.

Logical Relationship in Aerobic Alcohol Oxidation:

Caption: Key components and their roles in the Pd(II)-catalyzed aerobic oxidation of an alcohol.

Hydrogenation Reactions

Palladium catalysts are renowned for their high activity in hydrogenation reactions, which involve the addition of hydrogen across a double or triple bond. This compound can serve as a precursor to the active palladium(0) species required for catalysis.

Quantitative Data for Hydrogenation of Styrene using a Palladium Catalyst:

| Entry | Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Pd/9%Nb₂O₅-Al₂O₃ | 16 | 60 | 1 | >95 |

| 2 | Pd/9%Nb₂O₅-Al₂O₃ | 36 | 60 | 1 | >98 |

| 3 | Pd/9%Nb₂O₅-Al₂O₃ | 56 | 60 | 1 | >99 |

| 4 | Pd/9%Nb₂O₅-Al₂O₃ | 16 | 80 | 1 | >98 |

| 5 | Pd/9%Nb₂O₅-Al₂O₃ | 16 | 100 | 1 | >99 |

Experimental Protocol: General Procedure for Alkene Hydrogenation [6]

-

Place the alkene (e.g., styrene, 1.0 mmol) and a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure reactor.

-

Add the this compound catalyst (typically 0.1-1 mol%).

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or NMR).

-

Carefully vent the reactor and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the hydrogenated product.

Experimental Workflow for a Typical Hydrogenation Reaction:

Caption: A standard workflow for a catalytic hydrogenation reaction.

Conclusion

This compound is a highly effective and versatile catalyst for a range of essential organic transformations. Its application in cross-coupling, oxidation, and hydrogenation reactions makes it an invaluable tool for synthetic chemists in academia and industry. The protocols and data presented herein provide a foundation for the successful implementation of this compound in the synthesis of fine chemicals and pharmaceuticals. Further exploration of its catalytic potential is warranted and expected to yield novel and efficient synthetic methodologies.

References

- 1. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.hw.ac.uk [pure.hw.ac.uk]

Application Notes and Protocols for Palladium(II) Sulfate as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Palladium(II) sulfate as a precursor for the synthesis of heterogeneous palladium catalysts. The protocols detailed below are intended to serve as a foundational guide for researchers in academia and industry, particularly those engaged in organic synthesis, catalysis, and the development of active pharmaceutical ingredients (APIs).

Introduction to this compound in Catalysis

This compound (PdSO₄) is a versatile and efficient precursor for the preparation of highly active palladium catalysts.[1] Its utility stems from its ability to be readily converted into metallic palladium (Pd(0)) or palladium oxide (PdO) species, which are the active catalytic sites in a multitude of organic transformations. Supported palladium catalysts, where palladium nanoparticles are dispersed on a high-surface-area material, are of particular interest due to their ease of separation from the reaction mixture, potential for recycling, and reduced risk of palladium contamination in the final product—a critical consideration in pharmaceutical manufacturing.[2][3]

The intrinsic properties of catalysts derived from this compound make them exceptional for mediating a wide array of chemical reactions, including crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck couplings.[4] These reactions are fundamental to the synthesis of complex organic molecules, including APIs and other fine chemicals.[5]

Catalyst Preparation Protocols

While specific protocols starting from this compound are not abundantly available in public literature, the following established methods for preparing supported palladium catalysts can be readily adapted. The choice of support material can significantly influence the catalyst's activity and selectivity.[6]

Protocol 1: Preparation of Palladium on Activated Carbon (Pd/C) via Incipient Wetness Impregnation

This method is suitable for preparing catalysts with a uniform distribution of palladium on a porous support.

Materials:

-

This compound (PdSO₄)

-

Activated carbon (high surface area, e.g., > 600 m²/g)[7]

-

Deionized water

-

Reducing agent (e.g., sodium borohydride solution, hydrazine hydrate, or hydrogen gas)

Procedure:

-

Support Pre-treatment: Wash the activated carbon with deionized water to remove fines and dry it thoroughly in an oven at 110-120 °C.[1]

-

Impregnation:

-

Calculate the pore volume of the activated carbon.

-

Prepare a solution of this compound in a volume of deionized water equal to the pore volume of the support. The concentration should be calculated to achieve the desired palladium loading (e.g., 1-5 wt%).

-

Add the this compound solution dropwise to the dried activated carbon with constant mixing to ensure uniform absorption.

-

-

Drying: Dry the impregnated support in an oven at 100-120 °C overnight to remove the solvent. For catalysts on carbon supports, it is crucial to avoid high temperatures during drying to prevent ignition.[1]

-

Reduction:

-

Liquid-phase reduction: Suspend the dried material in a suitable solvent (e.g., water or ethanol) and add a reducing agent (e.g., a freshly prepared solution of sodium borohydride) dropwise under vigorous stirring.

-

Gas-phase reduction: Place the dried material in a tube furnace and reduce it under a flow of hydrogen gas (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 200-400 °C). Gas-phase reduction often leads to smaller palladium particles.[8]

-

-

Washing and Drying: After reduction, wash the catalyst with deionized water to remove any residual ions and dry it under vacuum at a moderate temperature (e.g., 60-80 °C).

Protocol 2: Preparation of Palladium on Alumina (Pd/Al₂O₃) via Deposition-Precipitation

This method is effective for achieving highly dispersed palladium particles on a support.[8][9]

Materials:

-

This compound (PdSO₄)

-

Alumina (Al₂O₃) support

-

Deionized water

-

Precipitating agent (e.g., dilute sodium hydroxide or urea solution)

-

Reducing agent (e.g., hydrogen gas)

Procedure:

-

Suspension Preparation: Suspend the alumina support in a solution of this compound in deionized water.

-

Precipitation: Slowly add a precipitating agent (e.g., dilute NaOH solution) to the suspension while vigorously stirring. This will cause the precipitation of a palladium precursor (e.g., palladium hydroxide) onto the support surface.[10] The pH of the solution is a critical parameter to control the deposition.

-

Aging: Age the suspension for a few hours under continuous stirring to ensure complete precipitation and strong interaction with the support.

-

Filtration and Washing: Filter the solid catalyst and wash it thoroughly with deionized water to remove any soluble by-products.

-

Drying: Dry the catalyst in an oven at 100-120 °C.

-

Calcination (Optional): Calcine the dried catalyst in air at a high temperature (e.g., 300-500 °C) to convert the palladium precursor to palladium oxide (PdO).

-

Reduction: Reduce the calcined or dried catalyst under a hydrogen flow at an appropriate temperature to obtain metallic palladium nanoparticles on the alumina support.

Quantitative Data Presentation

The performance of supported palladium catalysts is typically evaluated based on yield, selectivity, and turnover number (TON) or turnover frequency (TOF) for a specific reaction. The following tables summarize representative data for Suzuki-Miyaura and Heck coupling reactions, which are key applications for such catalysts. While the precursors in the cited examples may not be this compound, the data is illustrative of the expected performance of well-prepared supported palladium catalysts.

Table 1: Performance of Supported Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3% Pd/C | Iodobenzene | Phenylboronic acid | K₃PO₄ | Water/Ethanol | 100 | 0.17 | 100 | [11] |

| 3% Pd/C | Bromobenzene | Phenylboronic acid | K₃PO₄ | Water/Ethanol | 100 | 0.67 | 100 | [11] |

| 3% Pd/C | Chlorobenzene | Phenylboronic acid | K₃PO₄ | Water/Ethanol | 100 | 2.5 | ~85 | [11] |

| Pd-PPc-4 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 1 | >99 | [12] |

| [dmiop]₂[PdCl₄] | 2-Methylbromobenzene | Phenylboronic acid | KOH | 2-propanol | 40 | 2 | 89 | [13] |

Table 2: Performance of Supported Palladium Catalysts in Heck Coupling Reaction

| Catalyst | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd-complex 6 | 4-Bromoanisole | Styrene | K₂CO₃ | DMF | 60 | 12 | 95 | [14] |

| Pd-complex 6 | 4-Iodoanisole | Styrene | K₂CO₃ | DMF | 60 | 12 | 96 | [14] |

| Pd-complex 6 | 4-Chloroanisole | Styrene | K₂CO₃ | DMF | 60 | 12 | 62 | [14] |

| Pd/G | 4-Bromotoluene | Styrene | K₂CO₃ | Water/Ethanol | MW | 0.17 | 98 | [15] |

| Pd(L-proline)₂ | Iodobenzene | n-Butyl acrylate | NaOAc | Water | MW | 0.17 | 98 | [16] |

Mandatory Visualizations

Experimental Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]

- 3. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]

- 4. Palladium coupling catalysts for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. US4476242A - Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. Heck Reaction [organic-chemistry.org]

Application Notes and Protocols for Palladium(II) Precatalysts in Cross-Coupling Reactions

A Note on Palladium(II) Sulfate (PdSO₄): Extensive literature searches for the application of this compound as a direct precatalyst in cross-coupling reaction protocols did not yield specific, reproducible experimental methodologies or significant quantitative data. The scientific literature predominantly focuses on other Palladium(II) salts, such as Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂), as well as various Palladium(0) complexes. This suggests that this compound is not a commonly employed or well-documented precatalyst for these transformations.

Therefore, these application notes will focus on the widely used and well-characterized Palladium(II) precatalysts, providing detailed protocols and data for researchers, scientists, and drug development professionals.

Introduction to Palladium(II)-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The general catalytic cycle for many of these reactions involves the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic cycle.[2]

This document provides detailed protocols for three of the most important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling, using common Pd(II) precatalysts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound.[3]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various substrates using Pd(II) precatalysts.

| Entry | Aryl Halide | Boronic Acid | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chlorobenzoselenazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 85-95[4] |

| 2 | 2-Chlorobenzoselenazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 80-90[4] |

| 3 | 4-Bromoanisole | Phenylboronic acid | PdCl₂ (2) | - | K₂CO₃ | Water | 100 | 99[5] |

| 4 | 4-Bromobenzaldehyde | Phenylboronic acid | PA-Pd₄ (2) | - | K₂CO₃ | Water | 100 | 99[5] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Degassed Toluene

-

Degassed Water

Procedure:

-

To a Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[4]

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio).[4][6]

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][6]

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[4][6]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[4][6]

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[4]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Heck Reaction